molecular formula C13H12N4O2S B3318691 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1017437-92-1

3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B3318691
CAS No.: 1017437-92-1
M. Wt: 288.33 g/mol
InChI Key: DNBKZNWPMVKMML-UHFFFAOYSA-N
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Description

3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 1017437-92-1) is a heterocyclic compound of significant interest in medicinal chemistry research, featuring a fused triazole-thiadiazine core with a benzyl group at position 3 and a carboxymethyl substituent at position 6 . The compound has a molecular weight of 288.33 g/mol and the formula C13H12N4O2S . The benzyl group is known to influence lipophilicity and receptor interactions, while the carboxymethyl group enhances solubility and provides a handle for further chemical modification, contributing to its unique physicochemical profile . This compound exhibits a multifaceted mechanism of action relevant to oncology research. It has been shown to inhibit key enzymes involved in cancer cell proliferation, including PARP-1 and EGFR . Furthermore, studies indicate it functions as an activator of caspases and an inducer of apoptosis, promoting programmed cell death in cancer cells . Its biochemical properties also include the inhibition of other enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, which is attributed to its hydrogen bond accepting and donating characteristics that facilitate specific interactions with biological targets . In laboratory settings, the compound has demonstrated good stability and sustained inhibitory effects on its targets over time . The research applications of this triazolothiadiazine derivative are primarily focused on anticancer and antimicrobial investigations. It has displayed cytotoxic effects and the ability to induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 . Additionally, it exhibits promising antimicrobial activity against pathogens including Escherichia coli and Staphylococcus aureus, making it a candidate for the development of new anti-infective agents . The broader class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives has been extensively studied for various biological activities, including as potent and selective kinase inhibitors , cytotoxic and antimicrobial agents , and anticonvulsants , highlighting the versatility and research value of this scaffold. This product is intended For Research Use Only. It is not intended for human or veterinary use. Researchers can leverage this compound for exploring novel therapeutic pathways in oncology, microbiology, and enzyme inhibition studies.

Properties

IUPAC Name

2-(3-benzyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c18-12(19)7-10-8-20-13-15-14-11(17(13)16-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBKZNWPMVKMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown good stability under various conditions, maintaining its activity over extended periodsLong-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged apoptotic effects in cancer cells.

Biological Activity

Overview

3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound with significant biological activity. Its molecular formula is C13H12N4O2S, and it has a molecular weight of 288.33 g/mol. This compound has garnered attention due to its potential therapeutic applications in various fields, particularly in oncology and infectious diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase. This inhibition disrupts critical biochemical pathways involved in disease processes .
  • Cellular Effects : Research indicates that this compound induces apoptosis in cancer cell lines like MCF-7 and MDA-MB-231. This suggests a potential role in cancer therapy through the induction of programmed cell death.

The compound's structural features enhance its solubility and reactivity:

  • Hydrogen Bonding : The ability to act as both a hydrogen bond donor and acceptor allows for diverse interactions with biological targets, enhancing its pharmacological profile.
  • Stability : In laboratory conditions, the compound has demonstrated stability over time while maintaining its biological activity.

Cytotoxic Activity

Research has evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • Study Results : In studies involving the MTT assay, significant cytotoxicity was observed against HeLa and MCF-7 cell lines. For instance, compounds derived from similar structures showed IC50 values indicating effective inhibition of cell proliferation .
CompoundCell LineIC50 (μM)Biological Activity
This compoundMCF-7TBDAnticancer
Derivative 3dHeLa29Enhanced cytotoxicity

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity:

  • Mechanism : The structural characteristics allow it to interact with bacterial targets effectively. Studies have reported good inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

Case Studies

  • Cytotoxicity Against Breast Cancer Cells :
    • A study demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells. The mechanism involved the disruption of mitochondrial function and activation of caspases.
  • Antimicrobial Evaluation :
    • Another research focused on its antimicrobial properties revealed that derivatives of the compound showed promising results against common bacterial strains. The study highlighted the importance of structure-activity relationships in enhancing efficacy against microbial infections .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits significant anticancer properties. Studies have shown its ability to induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism involves binding to specific enzymes and disrupting cellular processes essential for cancer cell survival.

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activities against various pathogens. The presence of the carboxymethyl group enhances its interaction with microbial targets, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory pathways effectively. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This property suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition

Research has documented the compound's ability to inhibit several key enzymes such as carbonic anhydrase and cholinesterase. These enzymes play critical roles in various physiological processes; thus, their inhibition can lead to significant therapeutic outcomes in conditions like glaucoma and Alzheimer's disease .

Biochemical Mechanisms

The biochemical interactions of this compound are multifaceted:

  • Hydrogen Bonding : The compound acts as both a hydrogen bond donor and acceptor, facilitating specific interactions with target proteins.
  • Cellular Localization : It has been observed to localize within the cytoplasm and nucleus of cells where it interacts with various enzymes and proteins involved in metabolic pathways.
  • Transport Mechanisms : The compound's distribution within biological systems is mediated by interactions with transport proteins that facilitate its cellular uptake.

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers compared to control groups.

Case Study 2: Antimicrobial Activity

A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria at low micromolar concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of triazolothiadiazines are highly dependent on substituents at positions 3, 6, and 5. Below is a detailed comparison with structurally and functionally related derivatives:

Table 1: Structural and Functional Comparison of Triazolothiadiazine Derivatives

Compound Name Substituents (Position 3/6/7) Key Properties/Activities Reference(s)
3-Benzyl-6-(carboxymethyl)-7H-... 3: Benzyl; 6: Carboxymethyl Theoretical: Enhanced solubility (carboxymethyl), potential anticancer/antimicrobial activity (benzyl). No direct data available.
3-Ethyl-6-methyl-7-(2-(o-tolyl)hydrazono)-7H-... 3: Ethyl; 6: Methyl; 7: o-Tolylhydrazono MP : 150–152°C; Activity : Moderate antimicrobial (MIC not reported). IR/NMR confirms hydrazono group’s role in stability .
3-(4-Chlorophenyl)-6-phenyl-7H-... 3: 4-Chlorophenyl; 6: Phenyl Structure : Crystalline solid; Activity : Anticancer (NCI-60 cell line screening). SAR: Chlorine enhances cytotoxicity .
3-(2,3,4-Trimethoxyphenyl)-6-(4-methylthiophenyl)-7H-... 3: Trimethoxyphenyl; 6: Methylthiophenyl MP : 86–88°C; Activity : Potent tubulin inhibitor (IC₅₀ = 0.89 µM vs. MCF-7 cells). Methoxy groups enhance binding to tubulin .
6-Aryl-3-[4-(methylsulfonyl)benzyl]-7H-... 3: Methylsulfonylbenzyl; 6: Aryl Activity : Broad-spectrum antimicrobial (MIC = 16–64 µg/mL vs. S. aureus, C. albicans). Sulfonyl group improves membrane penetration .
3-(3-Methoxy-phenyl)-6-(3-amino-4-methoxyphenyl)-7H-... 3: Methoxyphenyl; 6: Aminomethoxyphenyl Activity : Anticancer (mean growth inhibition = 45.44% on NCI-60 panel). Amino and methoxy groups critical for DNA intercalation .

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance anticancer activity by increasing electrophilicity. For example, 3-(4-chlorophenyl)-6-phenyl-7H-... showed superior cytotoxicity over non-halogenated analogs . Electron-Donating Groups (e.g., OCH₃, CH₃): Improve antimicrobial activity. 3-(2,3,4-Trimethoxyphenyl)-6-(4-methylthiophenyl)-7H-... exhibited potent tubulin inhibition due to methoxy-mediated hydrophobic interactions . Carboxymethyl Group: In 6-(carboxymethyl)-3-cyclopropyl-7H-..., this group increases aqueous solubility, making it suitable for intravenous formulations .

Synthetic Flexibility: The triazolothiadiazine core is synthesized via cyclocondensation of 4-amino-3-mercaptotriazoles with α-bromoketones or hydrazonoyl halides . Substituents at position 3 are typically introduced via benzylation or arylalkylation, while position 6 modifications use aryl/alkyl halides or carboxylic acid derivatives .

Pharmacokinetic Considerations :

  • Lipophilic groups (e.g., benzyl, biphenyl) improve blood-brain barrier penetration but may reduce solubility. Hydrophilic groups (carboxymethyl, sulfonyl) balance this by enhancing bioavailability .

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Molecular Formula Key Spectral Data (IR/NMR)
3-Ethyl-6-methyl-7-(2-(o-tolyl)hydrazono)-7H-... 150–152 80 C₁₄H₁₆N₆S IR: 1596 cm⁻¹ (C=N); ¹H NMR: δ 1.28 (CH₂CH₃), 2.33 (CH₃), 9.01 (NH)
3-(2,3,4-Trimethoxyphenyl)-6-(4-methylthiophenyl)-7H-... 86–88 75 C₂₀H₂₁N₃O₃S ¹H NMR: δ 3.92 (OCH₃), 2.49 (SCH₃); ESI-MS: m/z = 429.0 [M+H]⁺
6-(Carboxymethyl)-3-cyclopropyl-7H-... Not reported Not reported C₆H₆N₄O₂S Structural analog; carboxymethyl confirmed via IR (C=O stretch ~1700 cm⁻¹)

Q & A

Basic: What are the standard synthetic routes for 3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?

The synthesis typically involves cyclocondensation reactions. For example, derivatives of triazolothiadiazine are synthesized by reacting 4-amino-3-mercapto-1,2,4-triazole precursors with carbonyl-containing compounds (e.g., aldehydes or propargyl aldehydes). A key step includes the formation of the thiadiazine ring via nucleophilic substitution or cyclization under acidic or basic conditions. For instance, Khramchikhini et al. used 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols and 3-phenyl-2-propynal to generate benzylidene derivatives . Carboxymethyl groups can be introduced via post-synthetic modifications, such as alkylation of the thiol group or reaction with bromoacetic acid derivatives .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR, IR) be resolved during characterization?

Discrepancies between calculated and observed spectroscopic data often arise from conformational flexibility or intermolecular interactions. For example, in IR spectra, deviations in NH or COOH stretching frequencies may indicate hydrogen bonding in the solid state. In NMR, splitting patterns of aromatic protons can reflect hindered rotation due to steric effects from the benzyl or carboxymethyl groups. X-ray crystallography (e.g., as shown for 6-(4-bromophenyl)-3-methyl derivatives) provides definitive structural validation by revealing bond angles, torsion angles, and packing interactions . Computational tools like DFT calculations can also predict spectral profiles and reconcile experimental anomalies .

Basic: What are the common biological targets evaluated for triazolothiadiazine derivatives?

These compounds are screened for anticancer, antimicrobial, and enzyme inhibitory activities. For example, derivatives with p-chlorophenyl substituents showed enhanced anticancer activity against NCI-60 cell lines (e.g., 45.44% mean growth inhibition for compound 113h) . Antibacterial studies against E. coli and S. aureus often use MIC assays, with carboxymethyl groups improving solubility and membrane penetration . Enzyme targets include PDE4 isoforms (IC₅₀ values in nM range) and alkaline phosphatases, where structural analogs demonstrated >50% inhibition of h-TNAP and h-IAP .

Advanced: How can SAR studies optimize the carboxymethyl group's role in enhancing bioactivity?

The carboxymethyl group influences both pharmacokinetics and target engagement. SAR analysis reveals:

  • Hydrophilicity : Carboxymethyl improves aqueous solubility, critical for bioavailability. Salts (e.g., sodium or potassium) further enhance solubility, as seen in carboxylic acid derivatives .
  • Binding interactions : The COO⁻ group can form hydrogen bonds with enzymatic active sites. For PDE4 inhibitors, substitution at the 6-position with electron-withdrawing groups (e.g., methoxy) synergizes with carboxymethyl to boost selectivity (e.g., compound 10 showed >100-fold selectivity for PDE4A over other isoforms) .
  • Toxicity mitigation : Carboxymethylation reduces off-target effects by limiting nonspecific hydrophobic interactions .

Basic: What analytical techniques are essential for purity assessment?

  • HPLC : To quantify impurities (<1% threshold for pharmacopeial standards).
  • Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
  • Melting point : Sharp ranges (e.g., 165–167°C for compound 9b) indicate crystallinity and purity .
  • TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced: How do computational methods aid in predicting PDE4 isoform selectivity?

Molecular docking studies (e.g., using AutoDock Vina) map interactions between triazolothiadiazines and PDE4 catalytic domains. Key findings include:

  • Hydrophobic pockets : The benzyl group occupies a conserved pocket in PDE4A/B, while the carboxymethyl group stabilizes the complex via salt bridges with Arg334/336 .
  • Selectivity drivers : Substituents like tetrahydrofuran-3-yloxy at the 6-position reduce PDE4D affinity by steric clashes with Leu774 .
  • Free energy calculations : MM-GBSA scoring quantifies binding affinity differences between isoforms (ΔG ~ -8.5 kcal/mol for PDE4A vs. -6.2 kcal/mol for PDE4D) .

Basic: What are the storage and stability considerations for this compound?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the thiadiazine ring.
  • Humidity control : Carboxymethyl groups are hygroscopic; use desiccants (silica gel) under inert gas (N₂).
  • Temperature : Stable at −20°C for long-term storage; avoid freeze-thaw cycles to prevent crystallization-induced degradation .

Advanced: How can metabolic stability be improved through structural modifications?

  • Prodrug strategies : Esterification of the carboxymethyl group (e.g., ethyl ester) enhances permeability, with in vivo esterase activation .
  • Halogenation : Introducing bromine or chlorine at the benzyl position reduces CYP450-mediated oxidation (e.g., 6-(4-bromophenyl) analogs showed 2-fold longer t₁/₂ in microsomal assays) .
  • Heterocyclic fusion : Pyridine or pyrazole rings at the 3-position improve metabolic resistance by blocking reactive sites .

Basic: What in vitro assays are used to evaluate anticancer activity?

  • MTT assay : Measures viability of cancer cell lines (e.g., MCF-7, MDA-MB-231) after 48–72 hr exposure .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms programmed cell death (e.g., compound 113h induced 30% apoptosis in HCT-116 cells) .
  • Cell cycle analysis : PI staining and FACS detect G1/S arrest, common for triazolothiadiazines targeting cyclin-dependent kinases .

Advanced: How does the compound’s crystallography inform polymorph screening?

Single-crystal X-ray data (e.g., monoclinic P symmetry, a = 4.0047 Å, b = 13.424 Å) reveal lattice parameters critical for polymorph prediction . Key considerations:

  • Solvent inclusion : Polar solvents (e.g., DMSO) favor Form I with higher solubility.
  • Thermodynamic stability : Form II (orthorhombic) may dominate under high-temperature crystallization but exhibits lower bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
3-Benzyl-6-(carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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